molecular formula C9H9NO3 B14340398 4-Nitro-2-(prop-1-en-1-yl)phenol CAS No. 103851-62-3

4-Nitro-2-(prop-1-en-1-yl)phenol

Katalognummer: B14340398
CAS-Nummer: 103851-62-3
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: FHMFFBJNEANCDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-2-(prop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H9NO3 It is a derivative of phenol, characterized by the presence of a nitro group (-NO2) and a prop-1-en-1-yl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(prop-1-en-1-yl)phenol typically involves the nitration of 2-(prop-1-en-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-2-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The phenolic hydroxyl group (-OH) can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Reduction: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Reduction: 4-Amino-2-(prop-1-en-1-yl)phenol.

    Oxidation: Quinones.

    Substitution: Halogenated or alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Nitro-2-(prop-1-en-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenol: Similar structure but lacks the prop-1-en-1-yl group. It is widely used as a precursor in organic synthesis and as a standard in enzymatic assays.

    2-Nitrophenol: Similar structure but with the nitro group in a different position. It is used in the synthesis of dyes and as an intermediate in the production of pharmaceuticals.

    4-Allylphenol: Similar structure but lacks the nitro group. It is used in the synthesis of fragrances and flavoring agents.

Uniqueness

4-Nitro-2-(prop-1-en-1-yl)phenol is unique due to the presence of both the nitro group and the prop-1-en-1-yl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

103851-62-3

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

4-nitro-2-prop-1-enylphenol

InChI

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2-6,11H,1H3

InChI-Schlüssel

FHMFFBJNEANCDK-UHFFFAOYSA-N

Kanonische SMILES

CC=CC1=C(C=CC(=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.